
2-Bromo-4,6-dimethyl-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dimethyl-3-pyridinol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the optimized synthetic routes for 2-bromo-4,6-dimethyl-3-pyridinol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via bromination of 3-amino-2-bromo-4,6-dimethylpyridine, followed by hydrolysis. Key steps include:
- Lithium-halogen exchange : Used to generate intermediates for chalcogenide derivatives (e.g., alkyl tellurides, selenides) .
- Reaction optimization : Yields vary with substituents and chalcogen (e.g., 44% for telluride, 60% for selenide, 35% for sulfide derivatives). Lower yields for sulfides may arise from steric hindrance or competing side reactions .
- Characterization : Confirm structure via 1H NMR (e.g., δ 6.84 ppm for aromatic protons) and 13C NMR (e.g., δ 150.6 ppm for hydroxyl-bearing carbon) .
Q. Basic: How is this compound characterized, and what analytical techniques are critical for verifying purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 49.64% for telluride derivative) .
- Mass Spectrometry : EI-MS detects molecular ions (e.g., [M+H]+ at 267.8 for sulfide derivatives) .
Q. Basic: What are the key physical properties (e.g., solubility, melting point) of this compound?
Methodological Answer:
- Melting Point : 106–107°C (pure compound) .
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the hydroxyl and bromine groups.
- Stability : Sensitive to moisture; store under inert atmosphere. Data from NIST Chemistry WebBook and PubChem provide additional thermochemical properties .
Q. Advanced: How does this compound function in catalytic antioxidant systems, and what mechanistic insights exist?
Methodological Answer:
The compound serves as a precursor for chalcogenide antioxidants (e.g., tellurides, selenides). Mechanistic studies suggest:
- Radical scavenging : Electron-donating methyl groups enhance stability of chalcogen-centered radicals .
- Chain-breaking activity : Tellurium derivatives exhibit higher antioxidant efficiency due to lower bond dissociation energy (Te–C vs. Se–C or S–C) .
- Substituent effects : Para-methoxy groups (e.g., in derivative 47a ) increase electron density, improving radical-trapping capacity .
Q. Advanced: What strategies mitigate low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst selection : Palladium/copper systems improve Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency.
- Temperature control : Reflux in toluene (110°C) optimizes lithium-halogen exchange for alkyl chalcogenide synthesis .
- Protecting groups : Temporarily block the hydroxyl group to prevent side reactions during functionalization .
Q. Advanced: How do steric and electronic effects of this compound influence its reactivity compared to other bromopyridinols?
Methodological Answer:
- Steric effects : Ortho-methyl groups hinder nucleophilic substitution at C2, directing reactivity to C6 in some cases .
- Electronic effects : Methyl groups donate electron density, stabilizing intermediates in SNAr reactions. Comparative studies with 3-bromo-4-pyridinol show slower kinetics due to reduced leaving-group activation .
- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro) at C4 increases electrophilicity at C2 .
Q. Advanced: What computational or experimental methods validate the tautomeric equilibrium of this compound in solution?
Methodological Answer:
- 1H NMR titration : Monitor pH-dependent shifts of hydroxyl protons to identify dominant tautomers (e.g., keto-enol equilibrium) .
- DFT calculations : Predict relative stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .
- UV-Vis spectroscopy : Detect tautomer-specific absorbance bands in polar solvents (e.g., λmax shifts in methanol vs. hexane) .
Q. Tables
Q. Table 1: Key Synthetic Derivatives and Yields
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-4,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3 |
InChI Key |
ZYPNEBPBGANTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.